1-Tetralone: A Cornerstone in Medicinal Chemistry and Organic Synthesis
1-Tetralone: A Cornerstone in Medicinal Chemistry and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Privileged Scaffold
1-Tetralone, with the IUPAC name 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone that has firmly established itself as a "privileged structure" in the realms of medicinal chemistry and natural product synthesis.[1] Its rigid, fused-ring system provides a versatile three-dimensional scaffold that can be strategically functionalized to interact with a wide array of biological targets. This guide offers a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of 1-tetralone, providing researchers and drug development professionals with the foundational knowledge required to harness its full potential. The carbon skeleton of 1-tetralone is not only a synthetic invention but is also found in natural products, such as Aristelegone A, which is used in traditional Chinese medicine.[2][3] Its significance is further underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, including the well-known antidepressant sertraline, as well as various anticancer, antileishmanial, and antidiabetic agents.[1]
I. Molecular Structure and Physicochemical Properties
1-Tetralone is structurally a benzo-fused cyclohexanone.[2] This fusion of an aromatic ring with a saturated cyclic ketone gives rise to its unique chemical characteristics. The molecule is achiral and possesses a molecular formula of C₁₀H₁₀O.[4][5]
A. Physicochemical Data Summary
The physical and chemical properties of 1-tetralone are well-documented and crucial for its handling, purification, and use in reactions. It exists as a colorless to amber-colored liquid with a faint odor at room temperature.[2][4]
| Property | Value | Reference |
| Molecular Weight | 146.19 g/mol | [4] |
| Appearance | Colorless to amber liquid | [2][4] |
| Melting Point | 2–7 °C (lit.) | [2][6] |
| Boiling Point | 255–257 °C (at 760 mmHg); 113–116 °C (at 6-8 mmHg) | [2][6][7] |
| Density | 1.099 g/mL at 25 °C (lit.) | [2][6] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate. | [2][6][8] |
| Refractive Index (n²⁰/D) | 1.5672 - 1.568 | [2][6][7] |
| Flash Point | >110 °C (>230 °F) | [4][7] |
B. Spectroscopic Profile
The structural features of 1-tetralone are readily confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum of 1-tetralone displays characteristic signals for both its aromatic and aliphatic protons. An analysis of its spectrum reveals the expected resonances for the protons on the benzene ring and the three methylene groups of the cyclohexanone ring.[9][10][11]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides further structural confirmation, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.[12]
-
Infrared (IR) Spectroscopy : The IR spectrum of 1-tetralone is distinguished by a strong absorption band characteristic of the conjugated ketone carbonyl (C=O) stretching vibration.[4][13][14][15]
-
Mass Spectrometry (MS) : The mass spectrum of 1-tetralone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4][16][17]
-
UV/Visible Spectroscopy : In hexane, 1-tetralone exhibits maximum absorption at 247.5 nm and 290 nm.[4][6]
II. Synthesis of the 1-Tetralone Core
The construction of the 1-tetralone framework is a common objective in organic synthesis, and several reliable methods have been developed.
A. Intramolecular Friedel-Crafts Acylation
One of the most prevalent and classical methods for synthesizing 1-tetralone is through the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid or its derivatives.[2][18] This reaction is typically promoted by strong acids or Lewis acids.
-
Reagents : Polyphosphoric acid (PPA), methanesulfonic acid, or strong Lewis acids like aluminum chloride (AlCl₃) and bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] are commonly employed to catalyze the cyclization.[2]
-
Mechanism : The acid catalyst protonates the carboxylic acid (or complexes with the acyl halide), generating a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and form the cyclic ketone.
Caption: Intramolecular Friedel-Crafts Acylation of 4-phenylbutyric acid.
A notable advancement in this methodology is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent, which can promote the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for an additional catalyst.[19]
B. Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
1-Tetralone can also be prepared by the oxidation of tetralin.[2] This process often involves autoxidation in the presence of atmospheric oxygen, which can be catalyzed by heavy metal ions like Cr³⁺ or Cu²⁺.[2] This reaction proceeds via a 1-hydroperoxide intermediate, which then converts to a mixture of 1-tetralol and 1-tetralone.[2][20]
C. Modern Synthetic Approaches
Contemporary organic chemistry has introduced novel methods for 1-tetralone synthesis, often focusing on efficiency and substrate scope. These include:
-
Microwave-promoted radical cyclization : Microwave irradiation of O-phenyloximes can produce 1-tetralones through a process involving N-O homolysis, a 1,5-hydrogen atom transfer (HAT), and subsequent cyclization of the radical intermediate.[21]
-
Rhodium-catalyzed hydroacylation : Ortho-allylbenzaldehydes can undergo enantioselective hydroacylation catalyzed by a rhodium complex to yield 1-tetralone derivatives with high enantioselectivity.[19]
-
Photoredox-catalyzed reactions : Visible light and an organic photoredox catalyst can facilitate the intramolecular alkylation of arenes to construct the fused ring system of 1-tetralone.[19]
III. Key Chemical Reactivity and Transformations
The reactivity of 1-tetralone is dominated by its ketone functionality and the adjacent α-methylene group, making it a versatile starting material for a wide range of chemical transformations.[2]
A. Reactions at the Carbonyl Group
-
Reduction : The keto group can be reduced to a secondary alcohol (1-tetralol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][8] Birch reduction conditions (lithium in liquid ammonia) can reduce the ketone to the corresponding hydrocarbon, 1,2,3,4-tetrahydronaphthalene.[2][22]
-
Grignard Reactions : Reaction with Grignard reagents, such as phenylmagnesium bromide, results in the formation of a tertiary alcohol.[2][22]
B. Reactions at the α-Methylene Group
The protons on the carbon atom adjacent to the carbonyl group (α-position) are acidic and can be removed by a base, forming an enolate. This enolate is a key intermediate in several reactions.
-
Alkylation and Arylation : The α-position can be functionalized through alkylation or arylation reactions. For instance, ruthenium(II)-catalyzed arylation with a phenyl boronic acid ester can introduce a phenyl group at the 8-position.[2][22]
-
Condensation Reactions : The reactive α-methylene group can participate in condensation reactions. For example, it reacts with formaldehyde to yield 2-methylene-1-tetralone.[2] In the Pfitzinger reaction with isatin, a compound known as tetrofan is formed.[2][22]
C. Aromatization
A significant application of 1-tetralone is its conversion to 1-naphthol through aromatization.[2][8] This dehydrogenation reaction is typically carried out at high temperatures in the presence of a catalyst, such as platinum.[2] 1-Naphthol is a valuable precursor for the synthesis of insecticides like carbaryl and beta-blockers like propranolol.[2]
Caption: Major reaction pathways of 1-tetralone.
IV. Experimental Protocols
A. Synthesis of 1-Tetralone via Intramolecular Friedel-Crafts Acylation
This protocol describes a general procedure for the cyclization of 4-phenylbutyric acid.
Materials:
-
4-phenylbutyric acid
-
Tantalum (V) chloride (TaCl₅)
-
Sodium iodide (NaI)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a suitable reaction vessel, a mixture of 4-phenylbutyric acid (1.0 mmol), tantalum chloride (0.10 mmol), and sodium iodide (0.10 mmol) in ethyl acetate (6 ml) and water (6 ml) is stirred at room temperature.[18]
-
30% hydrogen peroxide (4.0 mmol) is added to the mixture.[18]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[18]
-
Upon completion of the reaction (disappearance of the starting material), the reaction is quenched by the addition of saturated aqueous sodium thiosulfate followed by saturated aqueous sodium bicarbonate.[18]
-
The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.[18]
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[18]
-
The crude product is purified by column chromatography on silica gel to yield pure 1-tetralone.[18]
B. Reduction of 1-Tetralone to 1-Tetralol
This protocol outlines the reduction of the ketone functionality.
Materials:
-
1-Tetralone
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
In a dry reaction flask, dissolve 1-tetralone (25.0 mmol) in methanol (30 ml).[8]
-
Cool the resulting solution to 0 °C in an ice bath.[8]
-
Slowly add sodium borohydride (25.3 mmol) to the cooled solution in portions, maintaining the temperature at 0 °C.[8]
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-tetralol, which can be further purified if necessary.
V. Applications in Drug Discovery and Development
The 1-tetralone scaffold is a prolific building block in the synthesis of a diverse range of biologically active compounds.[1]
-
Antidepressants : As mentioned, it is a crucial precursor for sertraline. Additionally, various 1-tetralone derivatives are being investigated as potent and selective monoamine oxidase (MAO) inhibitors for the treatment of depression and Parkinson's disease.[1]
-
Anticancer Agents : The tetralone core is present in several established and experimental anticancer drugs, with derivatives showing antiproliferative activity against a range of cancer cell lines.[1][3]
-
Other Therapeutic Areas : Derivatives of 1-tetralone have demonstrated significant potential as antileishmanial, antidiabetic, antibiotic, and antifungal agents.[1][3] For example, 4-hydroxy-1-tetralone has shown antileishmanial and antidiabetic properties.[3] Furthermore, 6-hydroxy-1-tetralone is a valuable intermediate for synthesizing compounds targeting neurodegenerative and cardiovascular diseases.[23]
VI. Safety and Handling
1-Tetralone is classified as harmful if swallowed and is an irritant.[4][24] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[24][25] Work should be conducted in a well-ventilated area or a chemical fume hood.[25] In case of contact with skin or eyes, rinse immediately with plenty of water.[24][25]
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][24]
Conclusion
1-Tetralone is a molecule of profound importance in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the biological significance of its derivatives ensure its continued use as a foundational scaffold in the development of new therapeutics and functional materials. A thorough understanding of its chemical properties and transformations, as outlined in this guide, is essential for any scientist looking to exploit the vast potential of this versatile chemical entity.
References
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10724, 1-Tetralone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
Jones, S. A., Botello, J. A., Singh, J., Damstedt, G. L., Payne, J. C., Griffin, E., Osayawe, O. J., & Castle, S. L. (2025). Microwave-Promoted Synthesis of 1-Tetralones via Iminyl Radical-Mediated 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 90(4), 2547–2552. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-Tetralone CAS#: 529-34-0. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-tetralone 1-tetralol. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Tetralone - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 1-Tetralone Manufacturers Suppliers Factory. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Amino-1-tetralone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Springer, J. M., Hinman, C. W., Eisenbraun, E. J., Flanagan, P. W. K., & Hamming, M. C. (1971). Reaction of 1-tetralones with potassium hydroxide-sodium hydroxide. The Journal of Organic Chemistry, 36(24), 3862–3864. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Tetralone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 7-METHOXY-1-TETRALONE. Retrieved from [Link]
-
Human Metabolome Database. (2021, September 11). Showing metabocard for 1-Tetralone (HMDB0248243). Retrieved from [Link]
-
Singh, A., & Sharma, U. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Orient J Chem, 35(5). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gatto, K. M., Reinheimer, J. D., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579. Retrieved from [Link]
-
precisionFDA. (n.d.). 1-TETRALONE. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Tetralone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Tetralone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Tetralone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4679494, 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. 1-Tetralone | 529-34-0 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Page loading... [guidechem.com]
- 9. 1-Tetralone(529-34-0) 1H NMR [m.chemicalbook.com]
- 10. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 1-Tetralone(529-34-0) IR Spectrum [m.chemicalbook.com]
- 15. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 16. 1-Tetralone(529-34-0) MS spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 1-Tetralone synthesis - chemicalbook [chemicalbook.com]
- 19. Tetralone synthesis [organic-chemistry.org]
- 20. prepchem.com [prepchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 23. nbinno.com [nbinno.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. assets.thermofisher.com [assets.thermofisher.com]
